molecular formula C13H15FO4 B8306004 Methyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxycyclobutanecarboxylate

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxycyclobutanecarboxylate

Cat. No.: B8306004
M. Wt: 254.25 g/mol
InChI Key: IAMNJQKSLASYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxycyclobutanecarboxylate is a useful research compound. Its molecular formula is C13H15FO4 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15FO4

Molecular Weight

254.25 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C13H15FO4/c1-17-9-3-4-10(11(14)5-9)13(16)6-8(7-13)12(15)18-2/h3-5,8,16H,6-7H2,1-2H3

InChI Key

IAMNJQKSLASYFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CC(C2)C(=O)OC)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry and N2 flashed flask was added 4-bromo-3-fluoroanisole (1.04 g, 5.07 mmol) in THF (6 mL) under N2. This was cooled to −78° C., and n-BuLi (1.72 mL, 4.29 mmol) was added. The reaction was stirred at −78° C. for 30 min. The mixture above was added via cannula to a stirred solution of methyl 3-oxocyclobutane carboxylate (500 mg, 3.90 mmol) in dry Et2O (35 mL) at −78° C. under N2. The reaction mixture was allowed to warm to room temperature and was stirred for 1 h. Satd aq. NH4Cl was added and the mixture was stirred until a clear solution resulted. This mixture was extracted with Et2O (3×). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product, which was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 260 mL, gradient to 40% EtOAc in hexanes over 5184 mL) to afford methyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxycyclobutanecarboxylate (450 mg, 45%). 1H NMR (500 MHz, CDCl3): δ 7.32 (t, J=8.9 Hz, 1H); 6.69-6.63 (m, 2H); 3.80 (s, 3H); 3.74 (s, 3H); 3.40 (s, 1H); 3.03-2.93 (m, 2H); 2.90-2.82 (m, 1H); 2.67-2.61 (m, 2H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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